Flutoprazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

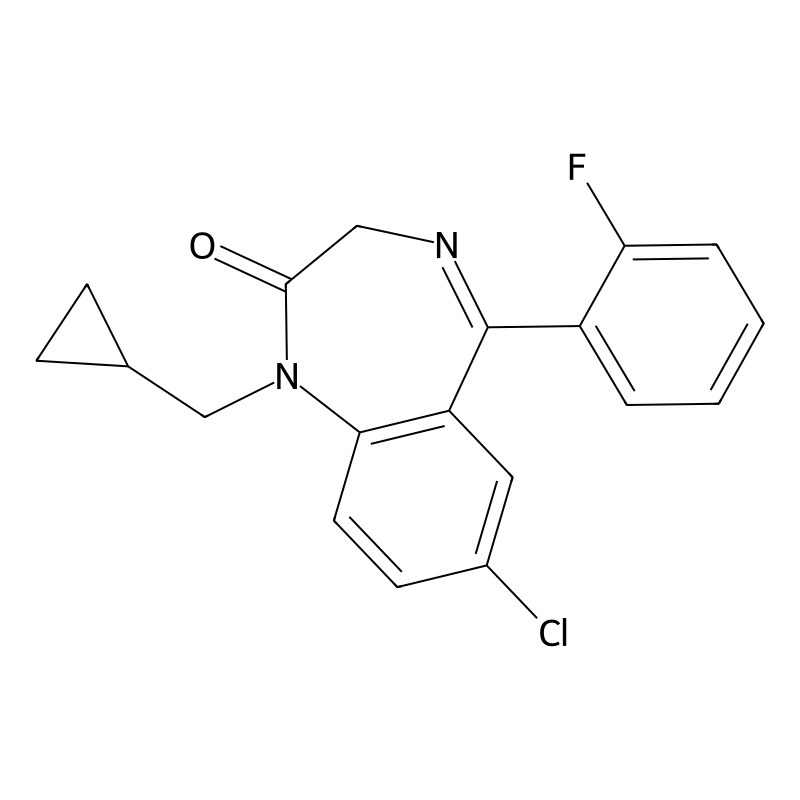

Flutoprazepam is a highly potent, long-acting 1,4-benzodiazepine derivative characterized by an N1-cyclopropylmethyl group and an ortho-fluorinated phenyl ring. In B2B scientific procurement, it is primarily sourced as a high-purity analytical reference material for forensic toxicology and as a specialized pharmacological tool for in vivo GABA-A receptor modulation studies. Its defining pharmacokinetic trait is its rapid and near-complete hepatic biotransformation into the long-acting active metabolite N-desalkylflurazepam (norflurazepam). This distinct metabolic profile, combined with its high lipophilicity and structural differentiation from non-fluorinated analogs, makes it an essential compound for LC-MS/MS assay calibration, prodrug metabolism modeling, and sustained-duration neuropharmacological research [1].

Substituting Flutoprazepam with its direct non-fluorinated analog (Prazepam) or the class benchmark (Diazepam) fundamentally compromises both analytical resolution and in vivo assay dosing. In mass spectrometry, Prazepam lacks the ortho-fluorine atom, resulting in different precursor ion masses and fragmentation pathways, which invalidates its use as a surrogate standard for Flutoprazepam detection in multiplexed forensic panels. In neuropharmacological models, Diazepam and Prazepam exhibit significantly lower ex vivo receptor binding potencies and follow different metabolic pathways (yielding nordazepam rather than N-desalkylflurazepam). Utilizing these generic substitutes in pharmacokinetic or behavioral models will fail to replicate the specific rapid-parent-clearance and ultra-long-metabolite-duration characteristic of Flutoprazepam[1].

Ex Vivo GABA-A Receptor Binding Potency

In ex vivo models measuring the inhibition of[3H]flunitrazepam binding to mouse brain receptors, Flutoprazepam demonstrates substantially higher potency than both its non-fluorinated analog and the class benchmark. Following oral administration, Flutoprazepam achieved an ID50 of 0.32 mg/kg, whereas Prazepam required 1.98 mg/kg and Diazepam required 0.89 mg/kg to achieve the same level of receptor inhibition [1].

| Evidence Dimension | Ex vivo ID50 for [3H]flunitrazepam binding inhibition |

| Target Compound Data | 0.32 mg/kg (p.o.) |

| Comparator Or Baseline | Prazepam (1.98 mg/kg) and Diazepam (0.89 mg/kg) |

| Quantified Difference | Flutoprazepam is ~6.1x more potent than Prazepam and ~2.7x more potent than Diazepam |

| Conditions | Ex vivo mouse brain receptor assay following oral administration |

Allows researchers to achieve target GABA-A receptor occupancy at significantly lower dosages, minimizing off-target solvent effects and toxicity in in vivo models.

Pharmacokinetic Prodrug Clearance and Metabolite Duration

Flutoprazepam functions as a highly efficient prodrug, characterized by rapid parent clearance and sustained active metabolite generation. Following a 2 mg oral dose, unchanged Flutoprazepam concentrations fall below 5 ng/ml within 2 hours and become undetectable by 6-9 hours. Conversely, its primary active metabolite, N-desalkylflurazepam, peaks between 2-12 hours and exhibits an extended elimination half-life averaging 90 hours [1]. This contrasts heavily with Diazepam, which yields desmethyldiazepam and exhibits a different steady-state accumulation profile.

| Evidence Dimension | Parent compound clearance vs. active metabolite half-life |

| Target Compound Data | Parent undetectable by 6-9h; Metabolite half-life ~90 hours |

| Comparator Or Baseline | Diazepam (yields desmethyldiazepam with different clearance kinetics) |

| Quantified Difference | Rapid parent elimination coupled with an ultra-long (90h+) metabolite half-life |

| Conditions | Single 2 mg oral dose pharmacokinetic profiling via GC-MS/HPLC in human subjects |

Procuring Flutoprazepam is essential for researchers needing a specific pharmacokinetic model of rapid prodrug conversion to N-desalkylflurazepam without the N1-diethylaminoethyl side chain present in Flurazepam.

Structural Differentiation for LC-MS/MS Forensic Panels

As an analytical reference standard, Flutoprazepam (C19H16ClFN2O, exact mass 342.09) is structurally differentiated from Prazepam (C19H17ClN2O, exact mass 324.10) by an ortho-fluoro substitution on the 5-phenyl ring. This halogenation shifts the molecular weight by approximately 18 Da and significantly alters the lipophilicity and chromatographic retention time. In high-sensitivity UFLC-MS/MS assays, this ensures distinct precursor and product ion transitions, preventing signal overlap with Prazepam or other non-fluorinated benzodiazepines [1].

| Evidence Dimension | Molecular mass and structural markers for MS |

| Target Compound Data | Flutoprazepam (Exact mass: 342.09, ortho-fluorinated) |

| Comparator Or Baseline | Prazepam (Exact mass: 324.10, non-fluorinated) |

| Quantified Difference | +18 Da mass shift and distinct halogen-driven fragmentation pathways |

| Conditions | UFLC-MS/MS and GC-MS forensic screening |

Ensures absolute peak resolution and eliminates false positives in multiplexed toxicological screening panels, making it a mandatory distinct standard for accredited analytical labs.

Forensic Toxicology and Clinical Screening Standards

Due to its specific exact mass (342.09) and unique fragmentation pattern driven by the ortho-fluorine atom, Flutoprazepam is procured as a certified reference material for calibrating LC-MS/MS and GC-MS equipment in forensic and clinical toxicology labs, ensuring no cross-talk with Prazepam [1].

In Vivo GABA-A Receptor Modulation Studies

Leveraging its exceptionally low ex vivo ID50 (0.32 mg/kg), Flutoprazepam is the preferred compound for neuropharmacological models requiring high-potency, long-acting allosteric modulation of the GABA-A receptor without the higher dosing volumes required by Diazepam or Prazepam [2].

Prodrug Metabolism and Pharmacokinetic Modeling

Because the parent compound is cleared rapidly (<9 hours) while generating the ultra-long-acting metabolite N-desalkylflurazepam (t1/2 ~90 hours), it serves as an ideal clinical model compound for studying hepatic microsomal oxidation and long-term active metabolite accumulation [3].

References

- [1] Lee, X. -P., et al. 'Rapid and highly sensitive analysis of benzodiazepines and tandospirone in human plasma by automated on-line column-switching UFLC-MS/MS.' Legal Medicine (Tokyo) 24, 36-55 (2017).

- [2] Oki, K., et al. 'In Vitro and Ex Vivo Inhibition by Flutoprazepam of [3H]flunitrazepam Binding to Mouse Brain Receptors.' Life Sciences (1984).

- [3] Barzaghi, N., et al. 'Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects.' European Journal of Drug Metabolism and Pharmacokinetics 14.4 (1989): 293-298.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Wikipedia

Dates

[Metabolic fate of flutoprazepam (KB-509). IV. Pharmacokinetics of flutoprazepam-2-14C and desalkylflutoprazepam-2-14C in dog plasma]

A Kozaki, S Sakurai, N AwataPMID: 7182452 DOI: 10.1248/yakushi1947.102.12_1177

Abstract

[Behavioral effects of flutoprazepam (KB-509) and its metabolites]

S Ueki, T Sukamoto, S Watanabe, T Yamamoto, Y Kataoka, S Shibata, D Suwandi, K Shibata, M Takano, Y SatoPMID: 6890927 DOI:

Abstract

The behavioral effects of KB-509 and its metabolites were investigated and compared with those of diazepam in mice and rats. The locomotor activity of mice measured by an Animex test was decreased with relatively large doses of KB-509 and diazepam. The anticonflict effect of KB-509 in rats was approximately as potent as that of diazepam. The lever pressing responses in the unpunished period were reduced by diazepam at a dose of 50 mg/kg p.o., while they were not affected by KB-509 even at a large dose such as 100 mg/kg p.o. KB-509 inhibited conditioned avoidance responses of the rat in a shuttle box at an extremely large dose such as 1000 mg/kg p.o. This effect of KB-509 was much less potent than that of diazepam. KB-509 was more potent than diazepam in inhibiting footshock-induced fighting behavior in mice. KB-509 and diazepam prevented maximal electroshock, pentetrazol, and strychnine induced convulsions in mice. KB-509 was more potent than diazepam in potentiating barbital anesthesia, in impairing rotarod performance, and in muscle relaxant activity measured by a traction test in mice. The pharmacological activity of desalkyl-KB-509 was more potent than that of KB-509 and that of desalkyl-3-OH-KB-509 was approximately as potent as that of KB-509. These results indicate that KB-509 possesses pharmacological properties similar to that of diazepam, and it is slightly greater in potency and is much longer in duration of action than diazepam.In vitro and ex vivo inhibition by flutoprazepam of [3H]flunitrazepam binding to mouse brain receptors

K Oki, T Sukamoto, K Ito, T NosePMID: 6148044 DOI:

Abstract

The ability of flutoprazepam, a new antianxiety drug of the benzodiazepine class, to inhibit [3H]flunitrazepam binding to mouse brain receptors was investigated in vitro and ex vivo (measurement of [3H]flunitrazepam binding in vitro after in vivo treatment of animals with unlabelled drugs). The Ki values for [3H]flunitrazepam binding in vitro were as follows: flutoprazepam (13.0 nM), diazepam (2.7 nM), nitrazepam (5.3 nM), prazepam (68.5 nM) and chlordiazepoxide (234 nM). Two metabolites of flutoprazepam, N-desalkyl-flutoprazepam (Ki = 3.1 nM) also inhibited [3H]flunitrazepam binding in vitro with higher potencies than that of flutoprazepam. Flutoprazepam was found to be more active in inhibiting [3H]flunitrazepam binding ex vivo and in preventing pentetrazol convulsions than predicted from Ki values. The ID50 values for inhibiting [3H]flunitrazepam binding ex vivo were 0.32 mg/kg, p.o. (flutoprazepam), 0.89 mg/kg, p.o. (diazepam), 0.94 mg/kg, p.o. (nitrazepam), 1.98 mg/kg, p.o. (prazepam) and 23.3 mg/kg, p.o. (chlordiazepoxide), respectively. The correlation between ID50 values ex vivo and ED50 values for preventing pentetrazol convulsions was highly significant (r = 0.929). These results suggest that flutoprazepam can exert its pharmacological activities by itself and that two metabolites also play an important role in the effects of flutoprazepam in vivo.[Antiulcerogenic action of 7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (KB-509), a new benzodiazepine derivative]

T Fukuda, K Itoh, T NosePMID: 7052359 DOI:

Abstract

Effects of KB-509, a new derivative of benzodiazepines and expected to be classified as an antianxiety drug, were studied on the experimental stress ulcers and serum 11-hydroxycorticosterone (11-OHCS) in mice. Firstly, we looked for a stress procedure under which diazepam would show antiulcerogenic effects at a lower dose than those required for a muscle relaxant effect in this species. We found that diazepam possessed a strong antiulcerogenic activity under the stress procedure (26 degrees C, 5 hr restraint and water immersion). KB-509 had a potent protective effect on the erosions induced by the present mild stress method at a considerably low dose (ED50: 0.36 mg/kg, p.o.) and the potency was about 3 and 9 times greater than that of diazepam and atropine sulfate, respectively. KB-509 did not affect indomethacin-induced gastric erosions and thermal ulcers, as did diazepam. KB-509 and diazepam depressed stress-induced increase of serum 11-OHCS in mice, but not at the low doses required for antiulcerogenic effects. In conclusion, the results in this study suggest that the stress method described may be used to evaluate the antianxiety effect of benzodiazepines, especially in mice, and that KB-509 is superior to both diazepam and atropine in antiulcerogenic activity.Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects

N Barzaghi, L Leone, M Monteleone, G Tomasini, E PeruccaPMID: 2633923 DOI: 10.1007/BF03190114

Abstract

The single dose pharmacokinetics of flutoprazepam and its active N-desalkyl metabolite were determined in 8 normal subjects by using newly developed, highly sensitive, GC-MS and HPLC techniques. Following a 2 mg dose of the drug, the concentrations of unchanged flutoprazepam in serum were extremely low (below 5 ng/ml at 2 h) and declined rapidly to undetectable levels within 6-9 h after dosing. At all sampling times, the serum concentration of the N-dealkylated metabolite (N-desalkylflurazepam) was much greater than that of the parent compound. This metabolite appeared in serum rapidly (within 2 h), reached a peak between 2 and 12 h and declined slowly, with an elimination half-life of about 90 h on average. The serum concentration of two additional putative metabolites (3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam) was below the limit of detection (2 ng/ml) in all samples. Mild CNS effects (documented by prolonged choice reaction time) were present at 2 and 4 h but were no longer detectable at 9 h. It is suggested that unchanged flutoprazepam is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated N-desalkyl metabolite.Propranolol does not alter flutoprazepam kinetics and metabolism in the rat

I Conti, S Sarati, S CacciaPMID: 1936062 DOI: 10.1007/BF03189875

Abstract

The influence of propranolol on the disposition of flutoprazepam, a benzodiazepine derivative extensively biotransformed by hepatic microsomal oxidation, was evaluated in the rat. Propranolol was infused subcutaneously with osmotic minipumps (5 mg/day) to obtain steady-state concentrations of about 200 ng/ml. Flutoprazepam (5 mg/kg) was given intraperitoneally on the third day of propranolol infusion. There was some variability in flutoprazepam disposition, consistent with the concept of an extensive first-pass metabolism of high-extraction drugs. Propranolol had no significant effects on the kinetics of flutoprazepam or norflutoprazepam, an active metabolite possibly accounting for a substantial part of the parent compound's pharmacological and clinical effects. It was concluded that there is no evidence of any pharmacokinetic interaction between this beta-adrenoceptor blocker and flutoprazepam in the rat.Effect of flutoprazepam on skills essential for driving motor vehicles

L Moser, A Macciocchi, H Plum, BückmannPMID: 1974429 DOI:

Abstract

The effects of the 1,4-benzodiazepine derivative flutoprazepam on the skills essential for driving motor vehicles were tested 2.5 h after intake of 1 x 2 mg and 1 x 4 mg, comparing with placebo. 18 healthy subjects who had homogeneous results in psychological/physical tests took part in the study. The study had a double-blind, randomized crossover design with 7-day washout periods. 2.5 h after intake of 4 mg flutoprazepam, the ability to drive was impaired. Only a very slight reduction in skill was found at the same time under the influence of 2 mg of the drug.[Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)]

T Sukamoto, K Aikawa, K Itoh, T NosePMID: 7203280 DOI: